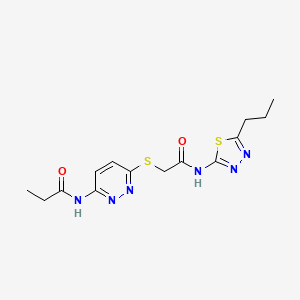

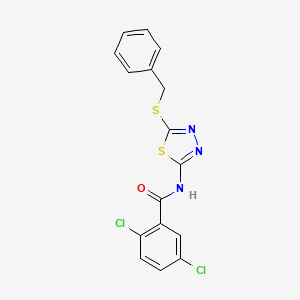

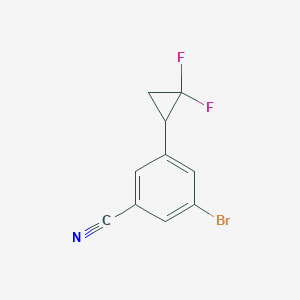

![molecular formula C21H20N2O2S B2525117 2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine CAS No. 866896-78-8](/img/structure/B2525117.png)

2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-ethoxyphenyl)-9-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various research efforts in the development of compounds with potential biological activities. The chromeno[2,3-d]pyrimidine scaffold is a common feature in molecules investigated for their pharmacological properties, including antiviral, antitumor, and antimicrobial activities . The presence of a methylthio substituent and an ethoxyphenyl group may influence the compound's interaction with biological targets, potentially enhancing its activity or specificity.

Synthesis Analysis

The synthesis of chromeno[2,3-d]pyrimidine derivatives often involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of related compounds has been achieved through the interaction of intermediates with various reagents, leading to the formation of triazine and triazepine derivatives . Additionally, the synthesis of 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones from 2-amino-4-phenyl-4H-chromene-3-carbonitrile has been reported, showcasing the versatility of chromene intermediates in constructing the chromeno[2,3-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of chromeno[2,3-d]pyrimidine derivatives is characterized by a fused ring system that can adopt a near-planar conformation, as observed in the crystal structure analysis of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine . This planarity is thought to contribute to the molecule's ability to interact with biological targets, and the substituents on the core structure can modulate its electronic and steric properties, potentially affecting its biological activity.

Chemical Reactions Analysis

Chromeno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including aminolysis, alkylation, and reactions with nucleophiles. For instance, the aminolysis of substituted methoxy- and methylthio-pyrimidines has been used to prepare aminopyrimidines . The reactivity of the active methylene group in related structures, such as 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one, has been exploited to generate a range of derivatives through reactions with carbon disulfide, phenyl isothiocyanate, and alkyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromeno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and absorption characteristics. For example, the ionization constants and ultraviolet spectra of pyrimidines with various substituents have been recorded to understand their electronic properties . The crystal structure analysis provides insights into the compound's solid-state conformation and intermolecular interactions, which are relevant for understanding its reactivity and potential as a drug candidate .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study highlighted the synthesis of novel 4H-chromeno[2,3-d]pyrimidine derivatives through a series of reactions starting from 2-amino-4-phenyl-4H-chromene-3-carbonitrile. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv and showed antibacterial activity against various strains including Staphylococcus Aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Catalyst-Free Synthesis

Another study developed a catalyst-free, one-pot synthesis method for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes eco-friendly procedures with excellent yields, showcasing the versatility and potential pharmaceutical relevance of these compounds (Brahmachari & Nayek, 2017).

Antiviral Activity

A significant application in virology was discovered with the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which displayed marked inhibition against retrovirus replication in cell culture, suggesting potential for HIV treatment applications. These findings underline the critical role of such derivatives in developing new antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Synthesis Methods

Research on novel synthesis methods for chromeno[2,3-d]pyrimidine derivatives has also been reported, providing insights into the diverse synthetic routes and the structural characterization of these compounds, which play a crucial role in their biological activity and potential pharmacological applications (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Antimicrobial Properties

Further exploration into the antimicrobial properties of substituted chromeno[2,3-d]pyrimidinone derivatives highlighted their effectiveness against various bacterial and fungal strains. This research demonstrates the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-4-24-16-10-8-14(9-11-16)19-22-20-17(21(23-19)26-3)12-15-7-5-6-13(2)18(15)25-20/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPAOKZEZFFDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-9-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)